
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 6 and a hydroxyl group at position 5. This scaffold is integral to its pharmacological profile, particularly as a dopamine D3 receptor (D3R) ligand. Key findings include:
- D3R Selectivity: Exhibits nanomolar affinity for D3R (Ki = 92 nM) with significant selectivity over D2R (Ki = 1,593 nM) and D1R (Ki = 6,479 nM) .
- Physicochemical Properties: The phenolic hydroxyl group reduces lipophilicity (clogP) compared to other tetrahydroisoquinoline derivatives, enhancing solubility and pharmacokinetic suitability .
- Synthetic Utility: Serves as a pharmacophoric "head group" in D3R antagonists, often combined with arylamide "tail units" to optimize receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can be synthesized through several methods. One common approach involves the reaction of formaldehyde with 3-methoxyphenethylamine . This reaction typically requires acidic conditions to facilitate the formation of the tetrahydroisoquinoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The phenolic hydroxyl group at position 7 undergoes alkylation and acylation under standard conditions. This reactivity enables the introduction of various substituents to modulate pharmacological properties:
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Methylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone yields the 7-O-methyl derivative, which reduces D3R affinity by 65-fold compared to the parent compound .
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Benzylation : Reacting with benzyl bromide (C₆H₅CH₂Br) in dimethylformamide (DMF) produces the 7-O-benzyl ether, a protective group strategy during multi-step syntheses .
Table 1: Alkylation Reaction Outcomes
Reagent | Product | Reaction Conditions | Key Finding |
---|---|---|---|
CH₃I/K₂CO₃ | 6,7-Dimethoxy derivative | Acetone, reflux, 12h | 65-fold lower D3R affinity |
C₆H₅CH₂Br/Cs₂CO₃ | 7-O-Benzyl ether | DMF, 50°C, 6h | Improved lipophilicity |
Nucleophilic Substitution
The methoxy group at position 6 participates in nucleophilic substitution under acidic conditions:
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Demethylation : Hydrobromic acid (HBr) in acetic acid cleaves the methoxy group to yield 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-7-ol, enhancing hydrogen-bonding capacity with D3R residues like Ser192 .
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Halogenation : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloro substituent, enabling further functionalization (e.g., aziridinium salt formation) .
Oxidation Reactions
The tetrahydroisoquinoline core undergoes oxidation to form dihydroisoquinolines:
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Chemical Oxidation : Phosphorus oxychloride (POCl₃) in toluene at 90°C generates dihydroisoquinoline intermediates, which are precursors to bioactive derivatives .
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Enzymatic Oxidation : Cytochrome P450 enzymes metabolize the compound to 7-hydroxy metabolites, though this pathway remains understudied .
Cyclization and Ring-Opening
The compound participates in cyclization reactions to form polycyclic alkaloids:
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Pictet-Spengler Cyclization : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in acidic media to yield β-carboline derivatives with enhanced D3R selectivity .
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Bischler-Napieralski Reaction : Forms dihydroisoquinolinium intermediates, which are reduced to tetrahydroisoquinolines using sodium borohydride (NaBH₄) .
Table 2: Cyclization Reaction Parameters
Hydrogenation and Reduction
Catalytic hydrogenation modifies the tetrahydroisoquinoline framework:
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Saturation of Double Bonds : Palladium on carbon (Pd/C) under H₂ gas reduces any unsaturated bonds introduced during synthesis, ensuring structural integrity .
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Reductive Amination : Reacts with ketones or aldehydes in the presence of sodium cyanoborohydride (NaBH₃CN) to form secondary amines .
Interaction with Biological Targets
The compound’s hydroxyl and methoxy groups engage in hydrogen bonding with D3R residues:
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D3R Binding : Forms hydrogen bonds with Ser192 and hydrophobic interactions with Val189, contributing to a binding affinity of Kᵢ = 6.3 nM .
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Selectivity Mechanism : The 7-hydroxy group enhances D3R selectivity over D2R by 40-fold, attributed to steric clashes in the D2R binding pocket .
Comparative Reactivity with Analogs
Structural analogs exhibit varied reactivity due to substituent differences:
Table 3: Reactivity Comparison of Tetrahydroisoquinoline Derivatives
Compound | Key Reactivity Difference |
---|---|
6,7-Dimethoxy-THIQ | Resists demethylation under mild conditions |
7-Fluoro-6-methoxy-THIQ | Enhanced electrophilicity at C7 |
1-Methyl-1,2,3,4-tetrahydroisoquinolin | Lacks phenolic hydroxyl, limiting H-bonding |
Scientific Research Applications
Dopamine D3 Receptor Ligands
One of the most significant applications of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is its role as a selective ligand for the dopamine D3 receptor (D3R). Research indicates that this compound exhibits high affinity and selectivity for D3R, making it a promising candidate for the development of drugs targeting neuropsychiatric disorders such as schizophrenia and addiction.
- Affinity and Selectivity : In studies, the compound showed Ki values of 92 nM for D3R compared to 6479 nM for D1R and 1593 nM for D2R, demonstrating its selectivity towards D3R . The presence of a phenolic functionality in the structure contributes to its favorable lipophilicity properties, which are advantageous for drug design.
- Molecular Docking Studies : Docking studies have revealed that the interaction between the this compound motif and D3R involves multiple hydrogen bonds, enhancing binding affinity. This structural insight is crucial for designing more effective D3R antagonists .
Cancer Research
Recent studies have explored the potential of THIQ derivatives in cancer therapy. Specifically, compounds based on the THIQ scaffold have been evaluated for their anti-proliferative properties against various cancer cell lines.
- Anti-Proliferative Activity : Research indicates that modifications to the THIQ structure can influence its activity against cancer cells. For instance, certain derivatives have shown promising results in inhibiting cell growth in breast cancer models .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves disruption of microtubule dynamics or modulation of estrogen receptors (ERs), indicating their potential as selective estrogen receptor modulators (SERMs) .
Neuropharmacology
The neuropharmacological applications of this compound extend beyond its role as a D3R ligand. Its influence on neurotransmitter systems makes it a candidate for further exploration in treating neurological disorders.
Potential Therapeutic Effects
- Antidepressant Activity : Some studies suggest that THIQ derivatives may exhibit antidepressant-like effects through their interaction with dopaminergic pathways . This is particularly relevant in the context of developing new treatments for depression and anxiety disorders.
Data Summary Table
Case Study 1: D3R Ligands Development
A study focused on synthesizing new D3R ligands incorporating the this compound motif demonstrated that these compounds not only maintained high affinity but also exhibited distinct pharmacological profiles suitable for treating addiction-related disorders. The success of these ligands highlights the importance of structural modifications in enhancing receptor selectivity .
Case Study 2: Anti-Cancer Activity
In another study evaluating THIQ derivatives against breast cancer cell lines, certain compounds demonstrated significant inhibition of cell proliferation. The study provided insights into structure-activity relationships (SAR), suggesting that specific substitutions on the THIQ scaffold could enhance anti-cancer efficacy .
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with dopamine receptors, particularly the D3 receptor, where it exhibits high affinity and selectivity . The binding of this compound to the receptor involves hydrogen bonding and stabilization of extracellular loop 2, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stepholidine
- Structure: Lacks the 6-methoxy group but shares the tetrahydroisoquinoline core.
- Activity: Non-selective D3R antagonist with moderate affinity (Ki = 92 nM at D3R) but poor selectivity over D2R (Ki = 1,593 nM) .
- Key Difference: The 6-methoxy group in 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol enhances D3R selectivity by promoting hydrogen bonding with Ser192 in the orthosteric pocket .
1-(4-Chlorophenethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
- Structure : Features a 4-chlorophenethyl substituent on the nitrogen.
- Activity : Used as a precursor for the PET radiotracer [<sup>11</sup>C]Ro04-5595, targeting NR2B NMDA receptors. The chlorophenethyl group improves blood-brain barrier penetration and receptor binding .
Coclaurine and (R)-Norreticuline
- Coclaurine: Natural alkaloid with a 3-hydroxy-4-methoxybenzyl group at position 1 (1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol) .
- (R)-Norreticuline: Similar to Coclaurine but includes a methyl group at position 2 .
- Activity: Both exhibit affinity for opioid and adrenergic receptors, unlike the synthetic this compound, which is tailored for D3R selectivity. Natural analogs often have broader receptor interactions due to structural flexibility .
Corypalline (6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol)
- Structure : Methyl group at position 2.
- Activity : Demonstrates α-adrenergic antagonism. The 2-methyl group increases steric hindrance, reducing D3R affinity compared to the parent compound .
Structural Modifications and Pharmacological Impact
Table 1: Comparative Analysis of Key Compounds
Compound | Structural Feature | clogP | D3R Ki (nM) | Selectivity (D3R vs. D2R) | Application |
---|---|---|---|---|---|
This compound | Phenolic hydroxyl, 6-OCH₃ | ~2.0 | 92 | 17-fold | D3R antagonist |
Stepholidine | No 6-OCH₃ | ~3.2 | 92 | 1.7-fold | Non-selective antagonist |
1-(4-Chlorophenethyl)-analogue | 4-Cl-phenethyl tail | ~3.5 | N/A | N/A | PET radiotracer |
Coclaurine | 3-OH-4-OCH₃-benzyl | ~1.8 | N/A | N/A | Natural alkaloid |
Corypalline | 2-CH₃ | ~2.5 | >1,000 | N/A | α-adrenergic antagonist |
Discussion of Key Trends
- Methoxy Positioning : The 6-methoxy group is critical for D3R affinity, while the 7-hydroxy group lowers clogP, improving drug-likeness .
- Tail Modifications : Arylamide or phenethyl tails (e.g., 4-chlorophenethyl) enhance selectivity by occupying secondary binding pockets in D3R .
- Natural vs. Synthetic Analogs : Natural derivatives (e.g., Coclaurine) exhibit broader receptor profiles, whereas synthetic analogs prioritize D3R specificity through targeted substitutions .
Biological Activity
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (referred to as 6-MTHIQ) is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with dopamine receptors, mechanisms of action, and relevant research findings.
Structural Characteristics
6-MTHIQ belongs to the class of tetrahydroisoquinolines and is characterized by:
- A methoxy group at the 6th position.
- A hydroxyl group at the 7th position on the isoquinoline ring.
This specific substitution pattern contributes to its distinct chemical properties and biological activities, particularly its selectivity for dopamine receptors.
The mechanism of action of 6-MTHIQ primarily involves its interaction with dopamine receptors, particularly the D3 receptor. It exhibits high affinity and selectivity for this receptor subtype, which is crucial in various neuropharmacological processes. The binding interactions are facilitated through:
- Hydrogen bonding : Key interactions occur between the compound and specific amino acid residues in the receptor.
- Antioxidant properties : The compound may also exert protective effects against oxidative stress by scavenging reactive oxygen species.
Affinity for Dopamine Receptors
Research has shown that 6-MTHIQ demonstrates notable selectivity for the D3 receptor compared to D1 and D2 receptors. The following table summarizes its binding affinities:
Receptor Type | Binding Affinity (Ki, nM) |
---|---|
D1R | 6479 |
D2R | 1593 |
D3R | 92 |
These results indicate a strong preference for the D3 receptor, making it a valuable candidate for further investigation in treating disorders associated with dopaminergic dysfunctions .
In Vitro Studies
In vitro studies have assessed the effects of 6-MTHIQ on cell viability and proliferation. For instance:
- MCF7 Cell Line : An assay conducted on MCF7 cells revealed limited inhibitory effects on cell proliferation when treated with 6-MTHIQ at a concentration of 2.5 mg/mL over four days. This suggests that while the compound interacts with cellular pathways, its efficacy may require optimization or combination with other agents .
Case Studies
Several studies have explored the potential therapeutic applications of 6-MTHIQ:
- Neuropharmacological Applications : Due to its selectivity for D3 receptors, 6-MTHIQ has been investigated as a potential treatment for conditions like schizophrenia and Parkinson's disease. Its ability to modulate dopaminergic activity could offer new avenues for therapy.
- Molecular Docking Studies : Molecular docking studies have provided insights into how 6-MTHIQ binds within the orthosteric pocket of the D3 receptor. The compound's orientation allows it to form critical interactions that stabilize binding, enhancing its selectivity .
Q & A
Basic Research Questions
Q. What are the key structural features of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol critical for dopamine D3 receptor (D3R) affinity and selectivity?
The compound's D3R affinity and selectivity arise from its This compound "head" group , which occupies the orthosteric binding pocket, and an arylamide "tail" unit that interacts with the secondary binding pocket (ECL2 loop) of D3R. The phenolic hydroxyl group at position 7 forms hydrogen bonds with Ser192 in D3R, enhancing affinity, while the methoxy group at position 6 contributes to lipophilicity reduction. Tail units in the secondary pocket exploit D3R-specific ECL2 interactions, absent in D2R, driving selectivity .
Q. What synthetic strategies are employed to prepare this compound derivatives?
Derivatives are synthesized via a modular approach:
- Headgroup modification : The core structure is derived from stepholidine analogs, incorporating phenolic or methoxy substituents.
- Tail unit functionalization : Arylamide tails are introduced using coupling agents (e.g., BOP reagent) with substituted amines or carboxylic acids.
- Optimization : Reactions are conducted under mild conditions (e.g., DMF, K₂CO₃) to preserve stereochemistry and functional group integrity. Scheme 1 () outlines a representative synthesis route using LiAlH₄ reduction and BOP-mediated amidation .
Q. How is the antagonistic activity of D3R ligands evaluated in vitro?
β-arrestin recruitment Tango assays are used to assess antagonist activity. Compounds are tested in "antagonist mode" by measuring their ability to inhibit quinpirole-induced β-arrestin recruitment. EC₅₀ values are calculated (e.g., 0.36–1.4 μM for derivatives 4e, 4f, 4h, and 7). This functional assay complements radioligand binding (Ki values) to confirm pharmacological profiles .
Advanced Research Questions
Q. How do computational docking studies rationalize D3R vs. D2R selectivity?
Docking with Glide Standard Precision (SP) and structural refinement via IMPACT reveal:
- D3R-specific interactions : The arylamide tail forms contacts with ECL2 residues (e.g., Tyr365, Ser182), stabilized by hydrogen bonding.
- D2R limitations : D2R's ECL2 loop adopts a distinct conformation, preventing analogous interactions.
- Orthosteric pocket differences : Ser192 in D3R (vs. Ser193/197 in D2R) forms stronger hydrogen bonds with the phenolic headgroup. These insights guide selectivity optimization .
Q. How do substituent modifications at the 7-position impact D3R affinity?
Replacing 7-methoxy with 7-hydroxy (e.g., compound 7 vs. 8) increases D3R affinity by 65-fold. The phenolic hydroxyl group engages in hydrogen bonding with Ser192, while the methoxy group introduces steric hindrance and reduces polarity. SAR studies highlight the critical role of hydrogen-bond donors in the orthosteric pocket .
Q. What methodologies resolve contradictions between in silico predictions and in vitro binding data?
Discrepancies are addressed through:
- Multi-conformational docking : Testing multiple ligand conformations to account for flexibility.
- Binding site water analysis : Explicit inclusion of water molecules (e.g., via WaterMap) to refine hydrogen-bond networks.
- Free energy perturbation (FEP) : Quantifying substituent effects on binding energy.
These methods reconcile outliers, as seen in compound 8's lower-than-predicted affinity .
Q. How is selectivity against off-target receptors (e.g., σ2R) optimized?
Pharmacophore screening identifies structural motifs that enhance D3R/σ2R selectivity. For example, the 6-methoxy-7-hydroxy headgroup reduces σ2R affinity compared to 6,7-dimethoxy analogs. Dual screening (D3R Ki and σ2R Ki) combined with clogP optimization (e.g., compound 7: clogP ~2.1) balances selectivity and pharmacokinetics .
Q. Methodological Tables
Table 1. Key D3R Binding and Selectivity Data
Compound | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity | σ2R Ki (nM) |
---|---|---|---|---|
7 | 92 | 1593 | 17.3 | >1500 |
8 | 6045 | 6479 | 1.07 | 412 |
Table 2. Tango Assay Antagonist Activity
Compound | EC₅₀ (μM) |
---|---|
4e | 0.42 |
4f | 0.36 |
7 | 1.4 |
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWUCLLPHZUUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372881 | |
Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-42-3 | |
Record name | 1,2,3,4-Tetrahydro-6-methoxy-7-isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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